
Dimethyl pyridine-2,4-dicarboxylate
Overview
Description
Dimethyl pyridine-2,4-dicarboxylate is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, where two carboxylate groups are esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pyridine-2,4-dicarboxylate can be synthesized through the esterification of pyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol or pyridine-2,4-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl pyridine-2,4-dicarboxylate serves as a significant building block in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of 2-oxoglutarate-dependent oxygenases, including aspartate/asparagine-β-hydroxylase (AspH), which is a target in cancer therapy.
AspH Inhibition Studies
Recent research indicates that certain C-3-substituted derivatives of this compound exhibit potent inhibitory activity against AspH. The inhibition was assessed using mass spectrometry-based assays, revealing that some derivatives possess selectivity over other tested human 2-oxoglutarate oxygenases. For instance, one derivative demonstrated an IC50 value of approximately 0.6 μM, indicating strong inhibitory potential for therapeutic applications in oncology .
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | ~0.6 | Selective against AspH |
C-3 substituted derivative | 20-fold higher than this compound | Varies |
Hair Growth Treatments
This compound is also utilized in cosmetic formulations aimed at promoting hair growth and preventing hair loss.
Clinical Studies on Hair Density
A clinical study involving 79 Caucasian female subjects demonstrated that a topical application containing this compound combined with resveratrol significantly increased hair density after 1.5 months of treatment. The mechanism involves stabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and enhancing the expression of related genes associated with hair growth .
Key Findings:
- The combination treatment stabilized HIF-1α protein levels.
- It showed a synergistic effect on pathways associated with hair growth.
Treatment | Active Ingredients | Duration | Outcome |
---|---|---|---|
Topical Solution | 5% this compound + 0.25% Resveratrol | 1.5 months | Increased hair density |
Biochemical Research
In biochemical research, this compound is employed as a prodrug to investigate the functions of various enzymes and metabolic pathways.
Prodrug Applications
The compound has been used extensively as a broad-spectrum inhibitor in studies related to the functions of 2-oxoglutarate-dependent enzymes. Its role as a prodrug allows researchers to explore enzyme mechanisms and interactions within cellular contexts .
Mechanism of Action
The mechanism of action of dimethyl pyridine-2,4-dicarboxylate involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Similar in structure but with carboxylate groups at different positions.
Dimethyl pyridine-3,5-dicarboxylate: Another isomer with carboxylate groups at the 3 and 5 positions.
Uniqueness: Dimethyl pyridine-2,4-dicarboxylate is unique due to its specific positioning of carboxylate groups, which influences its reactivity and coordination behavior. This makes it particularly useful in forming specific metal complexes that are not easily achievable with other isomers.
Biological Activity
Dimethyl pyridine-2,4-dicarboxylate (DMPDC) is a chemical compound with significant relevance in medicinal chemistry and biological research. Its structure consists of a pyridine ring substituted with two carboxylate groups at the 2 and 4 positions, and two methyl groups attached to the carboxylate oxygens. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications.
- Chemical Formula : C₉H₉N O₄
- Molecular Weight : 181.17 g/mol
- CAS Number : 254545
Mechanisms of Biological Activity
DMPDC has been identified as a selective inhibitor of various enzymes, particularly those involved in epigenetic regulation. The compound's activity primarily stems from its interaction with 2-oxoglutarate-dependent dioxygenases, which are crucial in the demethylation processes of histones and other proteins.
Enzyme Inhibition
- JMJD5 Inhibition : DMPDC has shown to inhibit Jumonji-C domain-containing protein 5 (JMJD5), a histone demethylase implicated in cancer progression and cellular regulation. Studies indicate that DMPDC derivatives exhibit selective inhibition of JMJD5 over other human dioxygenases, suggesting potential for targeted cancer therapies .
- AspH Inhibition : The compound also inhibits aspartate/asparagine β-hydroxylase (AspH), which is involved in post-translational modifications affecting protein stability and function. This inhibition can alter cellular signaling pathways critical for cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of DMPDC derivatives is influenced by modifications at various positions on the pyridine ring. For instance:
- C3 Substituents : Variations at the C3 position have been shown to affect the potency and selectivity of JMJD5 inhibition. Certain derivatives demonstrated IC50 values around 17.9 μM, indicating moderate inhibitory activity .
- C5 and C6 Modifications : Structural analyses suggest that substituents at these positions can enhance binding affinity without disrupting enzyme interaction, providing a pathway for developing more potent inhibitors .
Cancer Research
A notable study explored the effects of DMPDC on cancer cell lines, revealing that treatment with this compound led to decreased cell viability and altered cell cycle progression. The results indicated that DMPDC could serve as a potential therapeutic agent in oncology, particularly for cancers driven by aberrant JMJD5 activity .
Neurodegenerative Diseases
Research has also suggested that DMPDC may have implications in treating neurodegenerative diseases such as Alzheimer’s by modulating pathways associated with protein methylation and hydroxylation, thereby influencing neuroinflammation and neuronal survival .
Data Tables
Compound | Target Enzyme | IC50 (μM) | Biological Effect |
---|---|---|---|
DMPDC | JMJD5 | 17.9 | Inhibits histone demethylation |
DMPDC | AspH | Moderate | Affects post-translational modifications |
Derivative A | JMJD5 | <20 | Selective inhibitor |
Derivative B | AspH | Moderate | Alters cellular signaling |
Q & A
Basic Research Questions
Q. What is a standard synthetic route for dimethyl pyridine-2,4-dicarboxylate?
this compound is synthesized via esterification of pyridine-2,4-dicarboxylic acid. A typical method involves refluxing the dicarboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds under anhydrous conditions, followed by neutralization and purification via recrystallization or chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To assign hydrogen and carbon environments, confirming ester group positions and aromatic proton splitting patterns.
- IR Spectroscopy : To identify characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and pyridine ring vibrations.
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
- Elemental Analysis : To verify carbon, hydrogen, and nitrogen composition .
Q. What are the primary biochemical applications of this compound?
The compound serves as a competitive inhibitor of 2-oxoglutarate-dependent enzymes, such as prolyl hydroxylases (P4Hs), with a reported Ki of 10 μM for At-P4H-2. It is also a precursor for synthesizing fluorinated derivatives that target human Jumonji-C domain-containing proteins .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination complexes?
The ligand’s two carboxylate groups and pyridine nitrogen enable versatile coordination modes. For example:
- Mg(II) Complexes : Forms dinuclear structures with distorted octahedral geometry, stabilized by O–H···O hydrogen bonding .
- Cu(II) Complexes : Adopt square pyramidal geometry, analyzed via single-crystal X-ray diffraction and Hirshfeld surface analysis to map intermolecular interactions . Methodology: Combine the ligand with metal salts (e.g., Cu(NO₃)₂, MgCl₂) in aqueous/organic solvents, and characterize using X-ray crystallography and thermogravimetric analysis (TGA) .
Q. How do researchers assess the inhibitory potency and selectivity of this compound derivatives against 2-oxoglutarate-dependent oxygenases?
- Enzyme Assays : Measure Ki values using competitive inhibition assays with 2-oxoglutarate as the substrate.
- Structural Modifications : Introduce substituents (e.g., fluorine at the 5-position) to enhance binding affinity. Fluorinated derivatives show improved inhibition due to electronegative effects .
- Selectivity Screening : Compare inhibition across enzyme isoforms (e.g., JMJD5 vs. P4Hs) using kinetic and crystallographic data .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Use the SHELX suite (e.g., SHELXL for refinement, SHELXD for phase solution) to handle high-resolution or twinned data. Key steps include:
- Validating hydrogen bonding networks via O–H···O and C–H···π interactions.
- Applying Maximum Entropy Method (MEM) for electron density map optimization .
Q. How can regioselective modifications of the ester groups be achieved for derivative synthesis?
- Steric/Electronic Control : Use bulky reagents (e.g., DIBAH) to selectively reduce less hindered esters.
- Protection/Deprotection : Temporarily block one ester group using tert-butyl or benzyl protecting agents before functionalizing the other .
Q. What computational tools aid in analyzing structure-activity relationships (SAR) for pyridine-2,4-dicarboxylate derivatives?
Properties
IUPAC Name |
dimethyl pyridine-2,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOFNSTLWFQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291896 | |
Record name | dimethyl pyridine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25658-36-0 | |
Record name | 25658-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl pyridine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl pyridine-2,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.